molecular formula C14H18N2O3 B6538675 methyl N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}carbamate CAS No. 1060327-51-6

methyl N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}carbamate

Cat. No.: B6538675
CAS No.: 1060327-51-6
M. Wt: 262.30 g/mol
InChI Key: KFTDDEYBCSNIJJ-UHFFFAOYSA-N
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Description

Methyl N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}carbamate is a synthetic organic compound that features a pyrrolidine ring, a phenyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}carbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through intermolecular cyclization reactions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a suitable phenyl halide reacts with the pyrrolidine derivative.

    Formation of the Carbamate Moiety: The final step involves the formation of the carbamate group by reacting the intermediate with methyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and halogenated phenyl derivatives.

Scientific Research Applications

Methyl N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A structurally related compound with a similar pyrrolidine ring.

    Pyrrolidine-2,5-dione: Another derivative with additional functional groups.

    Prolinol: A compound with a pyrrolidine ring and an alcohol group.

Uniqueness

Methyl N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}carbamate is unique due to the combination of its structural features, including the pyrrolidine ring, phenyl group, and carbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-19-14(18)15-12-6-4-11(5-7-12)10-13(17)16-8-2-3-9-16/h4-7H,2-3,8-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTDDEYBCSNIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)CC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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